

# The Discovery and Development of GSK-LSD1: A Technical Overview

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## Compound of Interest

Compound Name: GSK-LSD1 Dihydrochloride

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This technical guide provides an in-depth overview of the discovery, mechanism of action, and preclinical and clinical development of GSK-LSD1 (also known as GSK2879552), a potent and irreversible inhibitor of Lysine-Specific Demethylase 1 (LSD1). LSD1 is a key epigenetic modifier, and its inhibition has been explored as a therapeutic strategy in oncology, particularly for Acute Myeloid Leukemia (AML) and Small Cell Lung Cancer (SCLC).

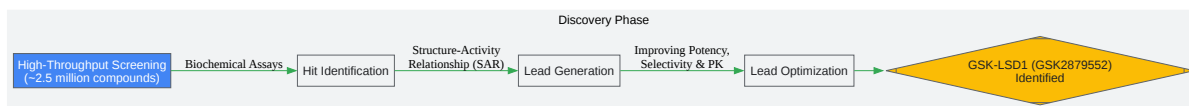
## Introduction: LSD1 as a Therapeutic Target

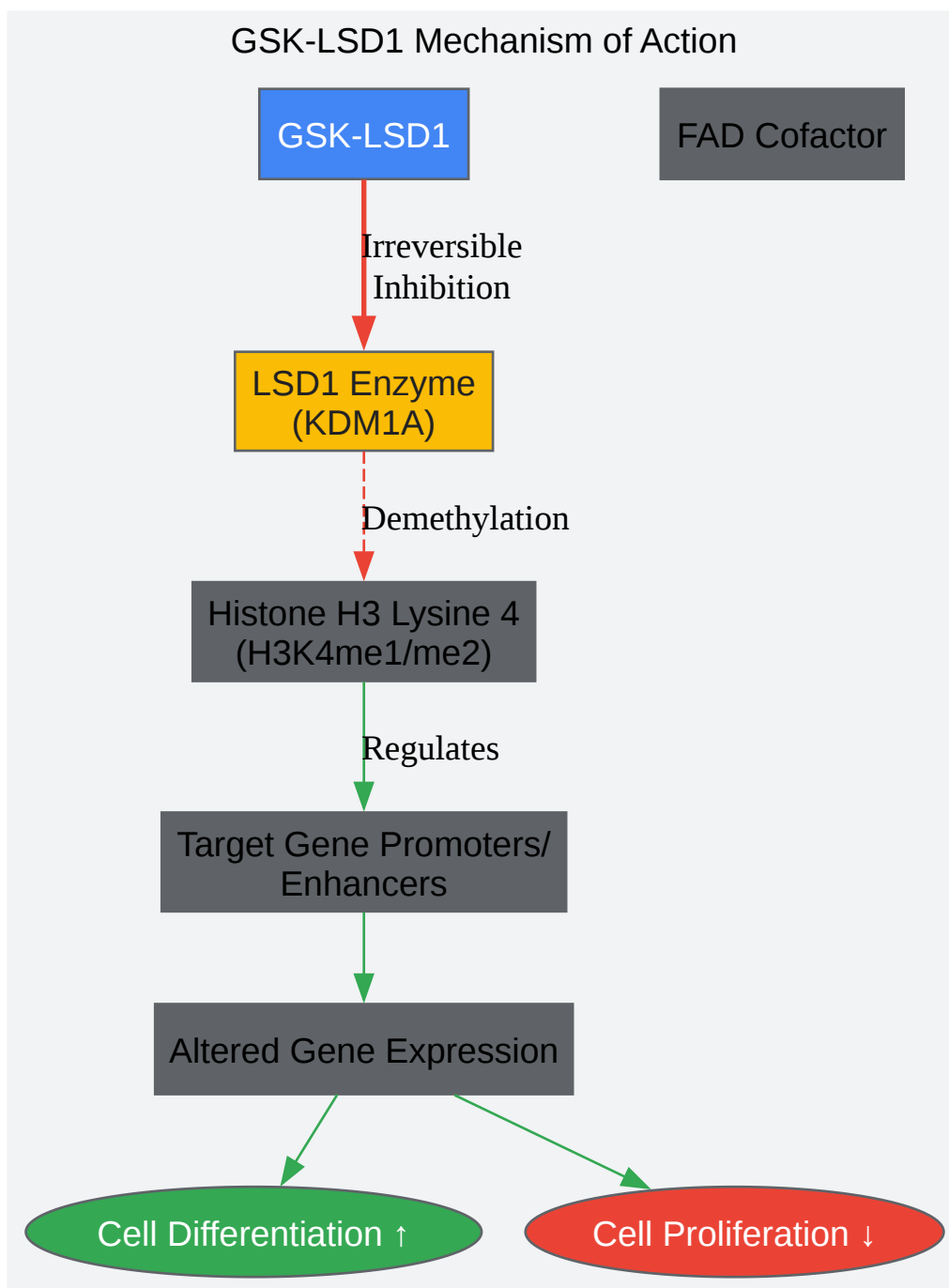
Lysine-Specific Demethylase 1 (LSD1/KDM1A) is a flavin adenine dinucleotide (FAD)-dependent enzyme that plays a critical role in transcriptional regulation by removing methyl groups from histone H3 at lysine 4 (H3K4me1/me2) and lysine 9 (H3K9me1/me2). By demethylating H3K4, a mark associated with active transcription, LSD1 generally functions as a transcriptional repressor. It is a key component of several co-repressor complexes and is crucial for processes like hematopoietic stem cell differentiation.

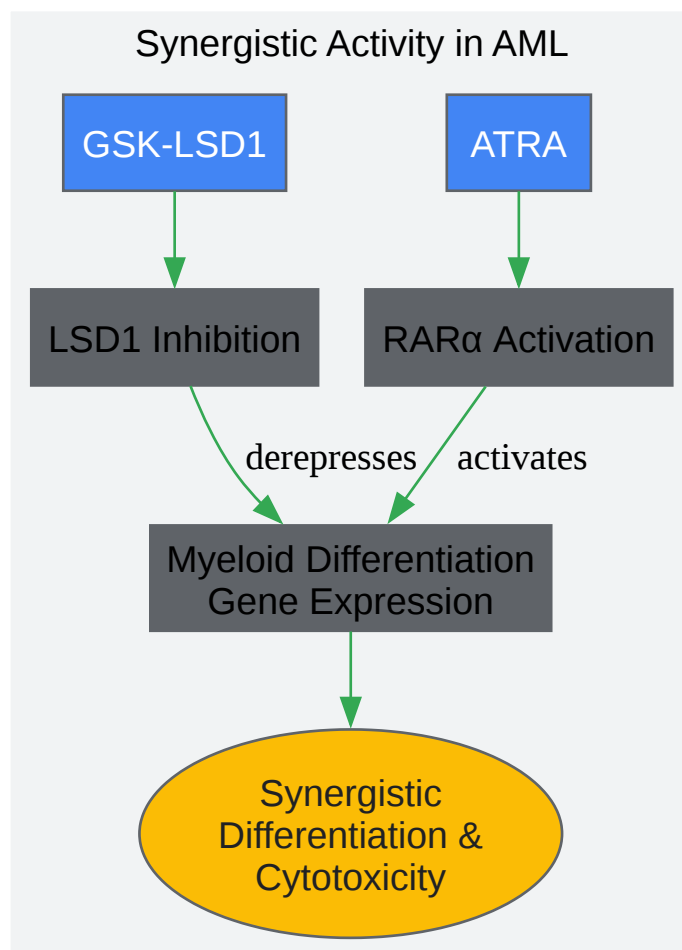
In various cancers, including AML and SCLC, LSD1 is overexpressed and contributes to the pathogenesis by blocking cellular differentiation and promoting proliferation. This has established LSD1 as a compelling therapeutic target for anticancer drug development.

## Discovery of GSK-LSD1 (GSK2879552)

GSK-LSD1 was identified through a high-throughput screening of GlaxoSmithKline's compound library to find inhibitors of LSD1. The discovery process followed a logical progression from initial hit identification to lead optimization, focusing on potency, selectivity, and pharmacokinetic properties suitable for clinical development.







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